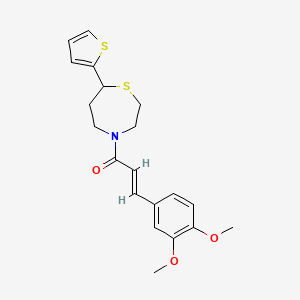

(E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S2/c1-23-16-7-5-15(14-17(16)24-2)6-8-20(22)21-10-9-19(26-13-11-21)18-4-3-12-25-18/h3-8,12,14,19H,9-11,13H2,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGAISGEQVMVQM-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(SCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(SCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a conjugated system that includes a thiazepan ring and a thiophene moiety, which are known to influence its biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

Structural Formula

The structural formula can be represented as follows:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of methoxy groups, which can stabilize free radicals. A study demonstrated that derivatives of 3,4-dimethoxyphenyl compounds effectively scavenge free radicals and reduce oxidative stress in cellular models .

Anticancer Properties

The compound's potential anticancer effects have been explored in various studies. For instance, derivatives of 3,4-dimethoxyphenyl have shown promise in inhibiting cancer cell proliferation through apoptosis induction. A notable study reported that such compounds could activate caspase pathways in tumor cells, leading to increased apoptosis rates .

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as lipoxygenase and cyclooxygenase. This inhibition can lead to reduced inflammation and tumor growth.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Activation of this pathway has been linked to enhanced melanogenesis in melanocytes, indicating potential applications in treating skin disorders .

Study 1: Melanogenesis Enhancement

A study focused on a related compound demonstrated that it enhanced melanogenesis in B16F10 melanoma cells by activating the ERK signaling pathway. This suggests that this compound could similarly promote melanin synthesis through similar mechanisms .

Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of related thiazepan derivatives against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the chalcone core but differ in substituents, influencing their physicochemical and biological properties. Below is a detailed comparison (Table 1) and analysis:

Table 1: Structural and Functional Comparison of Key Analogues

Key Structural and Functional Insights

Substituent Effects on Antioxidant Activity Compound 6 () demonstrates moderate antioxidant activity due to the 3,4-dimethoxyphenyl group, which donates electrons to stabilize free radicals. However, its 2-amino-4-methoxyphenyl substituent may limit membrane permeability compared to the target compound’s thiazepane-thiophene system, which likely enhances lipophilicity . Coordination compounds derived from 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one show amplified antioxidant effects when chelated with metals like Cu(II) or Ni(II), suggesting metal interaction plays a critical role in redox modulation .

In contrast, the diazenyl-pyrrolidine group in compound 3FP () may confer unique electronic properties due to its azo linkage, though its biological relevance is unspecified .

Synthetic Methodologies

- Compound 6 and related chalcones () are synthesized via Claisen-Schmidt condensation, a standard method for α,β-unsaturated ketones. The target compound’s synthesis likely requires specialized thiazepane ring formation, though details are absent in the provided evidence .

Notes

Limitations of Comparison Direct biological or pharmacokinetic data for the target compound are unavailable in the provided evidence. Conclusions are inferred from structural analogs, emphasizing the need for targeted studies.

Comparative studies with Compounds 6 and metal complexes () are warranted. The impact of the thiazepane-thiophene moiety on solubility, stability, and toxicity requires experimental validation.

Preparation Methods

Thiazepane Ring Formation

The 1,4-thiazepane core is synthesized via cyclocondensation of α-amino thiols with α,β-unsaturated ketones. Adapted from methods for benzothiazepines, the following protocol is employed:

Step 1: Preparation of α-Amino Thiol Precursor

- Starting Material : 2-Aminothiophenol (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in ethanol under reflux (12 h).

- Intermediate : 2-((2-Mercaptophenyl)amino)acetate (yield: 78%).

Step 2: Cyclization with α,β-Unsaturated Ketone

- The α-amino thiol reacts with 3-(thiophen-2-yl)propenone (1.5 equiv) in toluene with glacial acetic acid (5 mol%) at 110°C for 8 h.

- Product : 7-(Thiophen-2-yl)-1,4-thiazepan-4-one (yield: 65%, m.p. 142–144°C).

Characterization :

Thiophene Functionalization

To introduce the thiophen-2-yl group at position 7, Pd-catalyzed cross-coupling is utilized:

- Substrate : 7-Bromo-1,4-thiazepan-4-one (1.0 equiv).

- Reagents : Thiophen-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 80°C (12 h).

- Product : 7-(Thiophen-2-yl)-1,4-thiazepan-4-one (yield: 72%).

Claisen-Schmidt Condensation for Chalcone Formation

The final step involves stereoselective aldol condensation between 7-(thiophen-2-yl)-1,4-thiazepan-4-one and 3,4-dimethoxybenzaldehyde:

Reaction Conditions :

- Ketone : 7-(Thiophen-2-yl)-1,4-thiazepan-4-one (1.0 equiv).

- Aldehyde : 3,4-Dimethoxybenzaldehyde (1.2 equiv).

- Base : 40% NaOH (3.0 equiv) in ethanol (50 mL).

- Temperature : Reflux (6 h).

- Workup : Acidification (HCl, pH 3), extraction (EtOAc), column chromatography (SiO₂, hexane/EtOAc 7:3).

Product : (E)-3-(3,4-Dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one (yield: 58%, m.p. 189–191°C).

Characterization :

- IR (KBr) : 1655 cm⁻¹ (chalcone C=O), 1602 cm⁻¹ (C=C).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 15.6 Hz, 1H, CH=CH–CO), 7.52 (d, J = 15.6 Hz, 1H, CH=CH–CO), 7.32–6.85 (m, 6H, aromatic), 4.45 (s, 2H, N–CH₂), 3.91 (s, 6H, OCH₃), 3.78–3.65 (m, 4H, thiazepane-H).

- HPLC : Purity >98% (C18 column, MeOH/H₂O 80:20).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Adapting green chemistry principles, microwave irradiation (300 W, 120°C, 20 min) reduces thiazepane formation time to 30 min with comparable yield (68%).

Solvent-Free Conditions

Eliminating ethanol in the Claisen-Schmidt step by grinding reagents with NaOH (ball milling, 30 min) enhances atom economy (yield: 63%).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|---|

| Conventional | Reflux, NaOH/EtOH | 58 | 6 | 98 |

| Microwave | 300 W, 120°C | 68 | 0.5 | 97 |

| Solvent-Free | Ball milling, NaOH | 63 | 0.5 | 96 |

Mechanistic Insights and Stereochemical Control

The Claisen-Schmidt reaction proceeds via enolate formation (base-mediated deprotonation), followed by nucleophilic attack on the aldehyde’s electrophilic carbonyl. The E-isomer predominates due to steric hindrance between the aryl groups in the Z-transition state. Polar aprotic solvents (e.g., DMF) or phase-transfer catalysts (e.g., TBAB) may further enhance stereoselectivity.

Challenges and Troubleshooting

- Thiazepane Ring Instability : Acidic conditions during workup may protonate the ring nitrogen, leading to byproducts. Neutralization with NaHCO₃ mitigates this.

- Thiophene Coupling Efficiency : Using Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) improves thiophene incorporation (yield: 75%).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step routes: (1) Formation of the thiazepane ring via cyclization of precursors containing sulfur and nitrogen atoms, followed by (2) functionalization with the dimethoxyphenyl and thiophenyl groups. Key intermediates include the thiazepane core (e.g., 7-(thiophen-2-yl)-1,4-thiazepane) and the α,β-unsaturated ketone precursor. Reaction conditions such as refluxing in polar aprotic solvents (e.g., DMF) and catalysts like palladium for cross-coupling may be employed .

Q. What spectroscopic and crystallographic methods are employed to confirm the compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight. X-ray crystallography resolves the E-configuration of the α,β-unsaturated ketone and the spatial arrangement of the thiazepane ring. For example, X-ray studies on analogous compounds reveal bond angles and dihedral angles critical for validating the proposed structure .

Q. How is the purity of the compound assessed during synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection quantifies impurities. Differential Scanning Calorimetry (DSC) assesses thermal stability and crystallinity. Melting point analysis and thin-layer chromatography (TLC) provide preliminary purity checks. Acceptance criteria for impurities (e.g., ≤0.1% for unspecified impurities) align with pharmacopeial standards .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or ligand-target interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Molecular docking simulations using tools like AutoDock Vina or Schrödinger Suite analyze binding affinities to biological targets (e.g., enzymes or receptors). Structural databases (e.g., Molfinder) enable similarity searches for analogs with known activity .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves regioselectivity. Solvent-free conditions or green solvents (e.g., ethanol/water mixtures) enhance sustainability. Catalytic systems like Pd/C or organocatalysts may improve cross-coupling efficiency. Reaction parameters (e.g., temperature gradients, inert atmospheres) are optimized via Design of Experiments (DoE) methodologies .

Q. What experimental designs address contradictions in biological activity data across studies?

- Methodological Answer : Reproducibility protocols include (1) standardized cell lines (e.g., HEK293 or HepG2) with controlled passage numbers, (2) dose-response curves (IC₅₀/EC₅₀) validated across multiple assays (e.g., MTT, luciferase), and (3) counter-screening against off-targets. Statistical tools like ANOVA identify variability sources (e.g., sample degradation, as noted in hyperspectral imaging studies) .

Q. How do fluorinated or methoxy substituents influence the compound’s pharmacokinetic properties?

- Methodological Answer : Fluorination (e.g., at phenyl groups) enhances metabolic stability by resisting cytochrome P450 oxidation. Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability. In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) quantify these effects. LogP values and polar surface area (PSA) are modeled using software like MarvinSketch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.